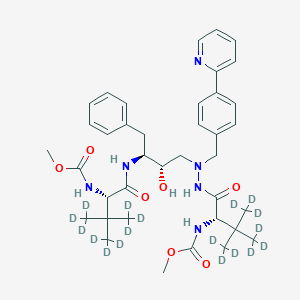

MK2-IN-3

Übersicht

Beschreibung

MK2-IN-3 ist ein potenter und selektiver Inhibitor der mitogenaktivierten Proteinkinase-aktivierten Proteinkinase 2 (MK-2). Diese Verbindung hat ein signifikantes Potenzial gezeigt, die Produktion von Tumornekrosefaktor-alpha (TNFα) sowohl in in-vitro- als auch in in-vivo-Studien zu reduzieren . This compound wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Rolle von MK-2 in verschiedenen biologischen Prozessen und Krankheiten zu untersuchen.

Wissenschaftliche Forschungsanwendungen

MK2-IN-3 has a wide range of scientific research applications, including:

Chemistry: Used to study the chemical properties and reactivity of MK-2 inhibitors.

Biology: Employed in research to understand the role of MK-2 in cellular signaling pathways and its impact on various biological processes.

Industry: Utilized in the development of new drugs and therapeutic agents targeting MK-2.

Wirkmechanismus

Target of Action

MK2-IN-3 primarily targets the Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK2) . MK2 is a downstream substrate of the p38 Mitogen-Activated Protein Kinase (p38MAPK) pathway . This pathway plays a crucial role in the regulation of inflammatory cytokines .

Mode of Action

This compound interacts with its target MK2 by binding to it in a selective manner . It shows selectivity for MK2 over other kinases such as MK-3, MK-5, ERK2, MNK1, p38a, MSK1, MSK2, CDK2, JNK2, and IKK2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the p38MAPK/MK2 pathway . This pathway regulates the stability of mRNAs encoding inflammatory cytokines . This compound’s inhibition of MK2 leads to a reduction in the production of these inflammatory cytokines .

Pharmacokinetics

It has been observed that this compound can reduce tnfα production in both u937 cells and in vivo , suggesting that it has good bioavailability.

Result of Action

The primary result of this compound’s action is the reduction of inflammatory cytokine production . By inhibiting MK2, this compound destabilizes the mRNAs encoding these cytokines, leading to their reduced production .

Biochemische Analyse

Biochemical Properties

MK2-IN-3 is a highly selective inhibitor of MAPKAP-K2 (MK-2), with an IC50 value of 8.5 nM . It exhibits selectivity over other kinases such as MK-3, MK-5, ERK2, MNK1, and p38a . This compound interacts with MK-2 by binding to its ATP-binding site, thereby inhibiting its kinase activity. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNFα in both U937 cells and in vivo models .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to inflammation and stress responses. By inhibiting MK-2, this compound reduces the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β . This inhibition affects cell signaling pathways, including the p38 MAPK pathway, which is crucial for the regulation of inflammatory responses and cell survival . Additionally, this compound has been reported to induce autophagy through the phosphorylation of Beclin 1, a key protein involved in the autophagy process .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of MK-2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates such as heat shock protein 27 (Hsp27) and tristetraprolin (TTP), which are involved in the regulation of mRNA stability and cytokine production . By inhibiting MK-2, this compound disrupts the p38 MAPK signaling pathway, leading to reduced production of pro-inflammatory cytokines and modulation of cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained inhibitory effects on MK-2 activity over time . Studies have shown that this compound can reduce TNFα production in U937 cells with an IC50 of 4.4 μM . Additionally, in vivo studies have indicated that this compound can inhibit TNFα production in rat models following a single oral dose

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound can lead to a more pronounced reduction in pro-inflammatory cytokine production . At very high doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization in preclinical and clinical studies . The compound’s efficacy and safety profile in animal models highlight its potential for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the p38 MAPK signaling axis . By inhibiting MK-2, this compound affects the stability and translation of mRNAs encoding pro-inflammatory cytokines . This modulation of mRNA stability and translation is crucial for the regulation of inflammatory responses and cellular stress . The compound’s interaction with enzymes and cofactors in these pathways underscores its potential as a therapeutic agent.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The compound’s solubility and stability in various solvents, such as DMSO, facilitate its cellular uptake and distribution . Additionally, this compound’s ability to reduce TNFα production in both in vitro and in vivo models indicates its effective distribution and activity within biological systems .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on MK-2 . The compound’s localization is influenced by its interaction with MK-2 and the p38 MAPK signaling pathway . By inhibiting MK-2 in the cytoplasm, this compound disrupts the phosphorylation of downstream substrates and modulates cellular stress responses . This subcellular localization is critical for the compound’s activity and therapeutic potential.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um sicherzustellen, dass die gewünschten chemischen Umwandlungen effizient ablaufen .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für MK2-IN-3 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsyntheseprozesse umfassen. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktionsbehälter und die Gewährleistung der Reinheit und Konsistenz des Endprodukts durch strenge Qualitätskontrollmaßnahmen umfassen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

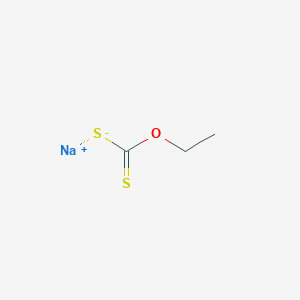

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene, Säuren und Basen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Aldehyden führen, während die Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird verwendet, um die chemischen Eigenschaften und die Reaktivität von MK-2-Inhibitoren zu untersuchen.

Biologie: Wird in der Forschung eingesetzt, um die Rolle von MK-2 in zellulären Signalwegen und seinen Einfluss auf verschiedene biologische Prozesse zu verstehen.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf MK-2 abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die selektive Hemmung der Aktivität von MK-2. Diese Hemmung stört die nachgeschalteten Signalwege, die von MK-2 reguliert werden, was zu einer Reduktion der Produktion von proinflammatorischen Zytokinen wie TNFα, Interleukin 6 und Interleukin 17 führt . Die beteiligten molekularen Ziele und Pfade umfassen den p38-mitogenaktivierten Proteinkinase-Weg und die Stabilisierung von mRNAs, die für entzündungsfördernde Zytokine kodieren .

Analyse Chemischer Reaktionen

Types of Reactions

MK2-IN-3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

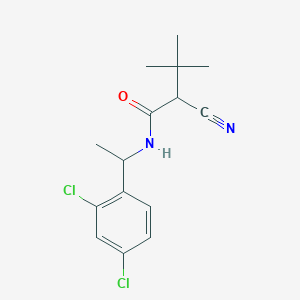

Vergleich Mit ähnlichen Verbindungen

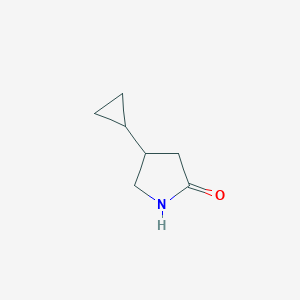

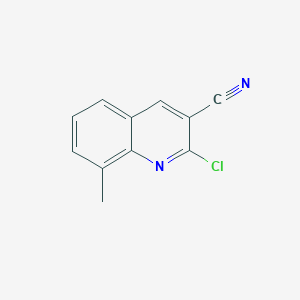

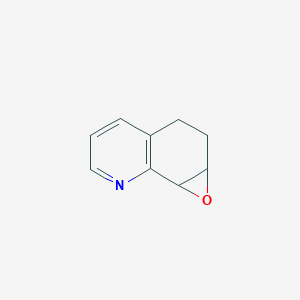

Ähnliche Verbindungen

Einzigartigkeit von MK2-IN-3

This compound zeichnet sich durch seine hohe Selektivität und Potenz bei der Hemmung von MK-2 aus, mit einem IC50-Wert von 8,5 nM . Dies macht es zu einem wertvollen Werkzeug in der Forschung, um die spezifische Rolle von MK-2 in verschiedenen biologischen Prozessen und Krankheiten zu verstehen.

Eigenschaften

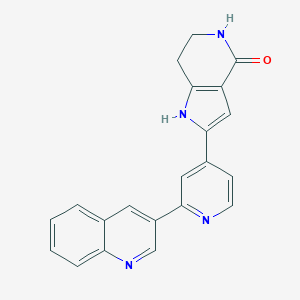

IUPAC Name |

2-(2-quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O/c26-21-16-11-20(25-18(16)6-8-23-21)14-5-7-22-19(10-14)15-9-13-3-1-2-4-17(13)24-12-15/h1-5,7,9-12,25H,6,8H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFLADWRSCINST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1NC(=C2)C3=CC(=NC=C3)C4=CC5=CC=CC=C5N=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

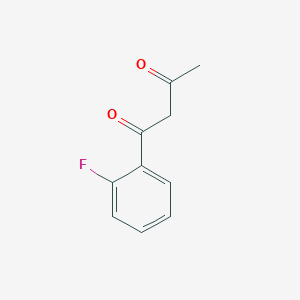

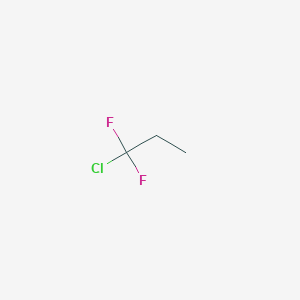

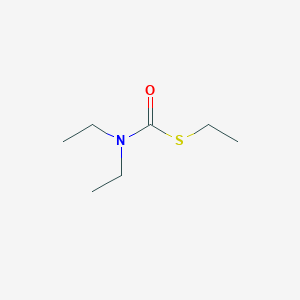

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)